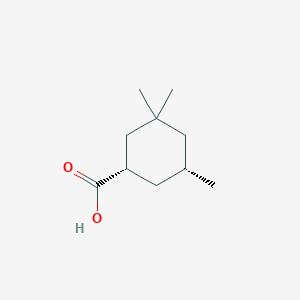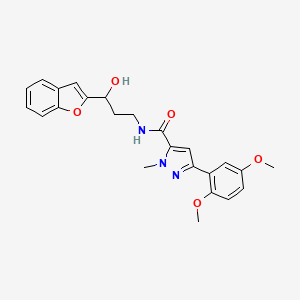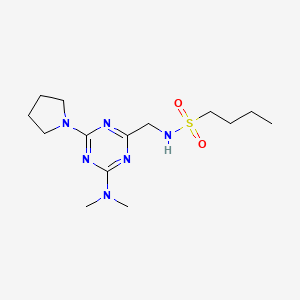
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative with three methyl groups and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective cyclopropanation of suitable precursors, followed by ring-opening reactions to introduce the carboxylic acid group. For example, the use of diazo compounds and carbene intermediates in the presence of catalysts can facilitate the formation of the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and enantiomeric purity. This may include the use of chiral catalysts and specific reaction temperatures and pressures to control the stereochemistry of the product .
化学反応の分析
Types of Reactions
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学的研究の応用
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound also plays a crucial role in its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
(1R,5S)-3,3,5-Trimethylcyclohexane-1-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities due to its opposite stereochemistry.
Cyclohexane-1-carboxylic acid: A simpler analog without the methyl groups, used in various chemical reactions.
3,3,5-Trimethylcyclohexanol: A related compound where the carboxylic acid group is replaced by a hydroxyl group.
Uniqueness
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid involves the oxidation of a suitable starting material to form the desired carboxylic acid.", "Starting Materials": [ "3,3,5-Trimethylcyclohexanone", "Sodium hypochlorite", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Oxidation of 3,3,5-Trimethylcyclohexanone with sodium hypochlorite and sodium hydroxide to form the corresponding carboxylic acid intermediate.", "Step 2: Acidification of the reaction mixture with acetic acid to protonate the carboxylic acid intermediate and form the desired (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid.", "Step 3: Isolation and purification of the product by filtration, washing, and recrystallization." ] } | |
CAS番号 |
56933-45-0 |
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(1R,5S)-3,3,5-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-8(9(11)12)6-10(2,3)5-7/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8+/m0/s1 |
InChIキー |
GEZQGBWIXDEHRJ-JGVFFNPUSA-N |
異性体SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)C(=O)O |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)O |
正規SMILES |
CC1CC(CC(C1)(C)C)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)
![4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2866231.png)

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)
![1-(adamantane-1-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2866234.png)
![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride](/img/structure/B2866235.png)

![2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2866237.png)
![4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B2866238.png)

![4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2866242.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)
![2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2866252.png)
